This compound can be synthesized through various chemical methods, utilizing starting materials that include pyridine derivatives and chlorinating agents. N-butyl-6-chloropyridine-2-carboxamide is classified under heterocyclic compounds due to the presence of a nitrogen atom within its aromatic ring structure.
The synthesis of N-butyl-6-chloropyridine-2-carboxamide typically involves several steps:
N-butyl-6-chloropyridine-2-carboxamide has a molecular formula of . The structure can be represented using its canonical SMILES notation: CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)N.
The compound features:
N-butyl-6-chloropyridine-2-carboxamide can undergo several types of chemical reactions:
Relevant analytical data includes:
N-butyl-6-chloropyridine-2-carboxamide has several applications in scientific research:
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3